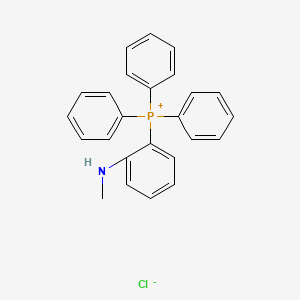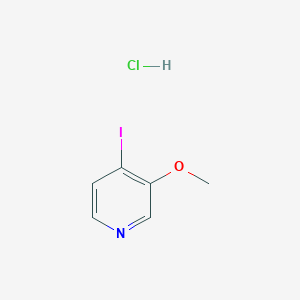![molecular formula C17H13ClN2O2 B13138438 4-[2-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoyl chloride](/img/structure/B13138438.png)
4-[2-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoyl chloride is an organic compound that features a benzoyl chloride functional group attached to a phenyl ring, which is further substituted with a 1,3,4-oxadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoyl chloride typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the oxadiazole ring to the phenyl ring: This step involves the use of a coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of the oxadiazole is reacted with a halogenated phenyl compound in the presence of a palladium catalyst.
Introduction of the benzoyl chloride group: The final step involves the acylation of the phenyl ring with benzoyl chloride under Friedel-Crafts acylation conditions, typically using aluminum chloride as a catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-[2-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoyl chloride can undergo various chemical reactions, including:
Nucleophilic substitution: The benzoyl chloride group can react with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Electrophilic aromatic substitution: The phenyl ring can undergo reactions such as nitration, sulfonation, or halogenation.
Oxidation and reduction: The oxadiazole ring can participate in redox reactions, potentially altering its electronic properties.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines or alcohols, often in the presence of a base such as pyridine or triethylamine.
Electrophilic aromatic substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Oxidation and reduction: Reagents like hydrogen peroxide for oxidation and hydrazine for reduction.
Major Products
Amides and esters: Formed from nucleophilic substitution reactions.
Nitro, sulfonyl, and halogenated derivatives: Formed from electrophilic aromatic substitution reactions.
科学研究应用
4-[2-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoyl chloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can be employed in the development of probes for studying biological processes at the molecular level.
作用机制
The mechanism of action of 4-[2-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoyl chloride depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The oxadiazole ring can interact with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions.
相似化合物的比较
Similar Compounds
4-[2-Methyl-4-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]benzoyl chloride: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
4-[2-Methyl-4-(5-methyl-1,3,4-triazol-2-yl)phenyl]benzoyl chloride: Similar structure but with a triazole ring instead of an oxadiazole ring.
Uniqueness
4-[2-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoyl chloride is unique due to the presence of the oxadiazole ring, which imparts distinct electronic properties and reactivity compared to its thiadiazole and triazole analogs. This uniqueness can be leveraged in designing compounds with specific biological or material properties.
属性
分子式 |
C17H13ClN2O2 |
|---|---|
分子量 |
312.7 g/mol |
IUPAC 名称 |
4-[2-methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoyl chloride |
InChI |
InChI=1S/C17H13ClN2O2/c1-10-9-14(17-20-19-11(2)22-17)7-8-15(10)12-3-5-13(6-4-12)16(18)21/h3-9H,1-2H3 |
InChI 键 |
GGXFGCYISXVFRV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C2=NN=C(O2)C)C3=CC=C(C=C3)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


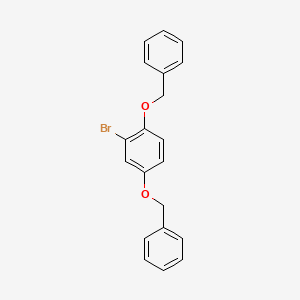

![[3,4'-Bipyridin]-5-amine, N-[(4-chloro-3-fluorophenyl)methyl]-](/img/structure/B13138366.png)
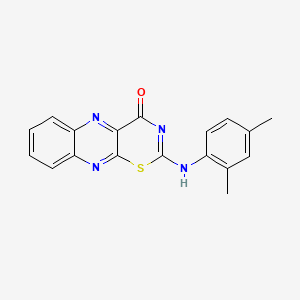
![Tetracosanamide,N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-,ammoniumsalt](/img/structure/B13138380.png)
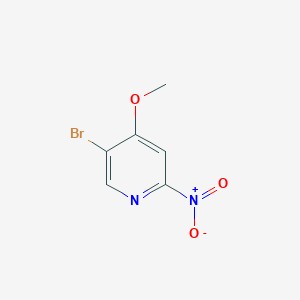
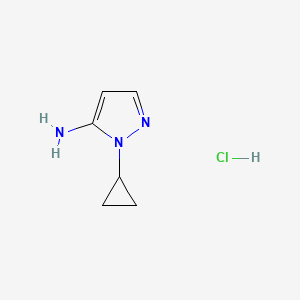
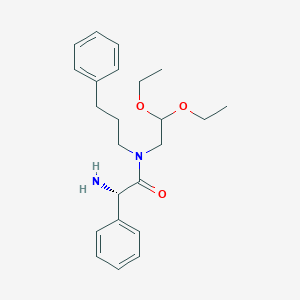


![1-[(2-Chloroprop-2-en-1-yl)oxy]anthracene-9,10-dione](/img/structure/B13138450.png)
